1-萘甲基缩水甘油醚

描述

Synthesis Analysis

The synthesis of 1-Naphthylmethyl glycidyl ether was conducted using a novel dual function three-channel membrane microreactor . This microreactor was designed for liquid–liquid–liquid phase transfer catalysed (PTC) reactions, allowing for the separation and reuse of the middle catalyst phase and continuous operation of the reactor . The synthesis achieved a selectivity of 100% at different conversions, with a total 94% overall yield .

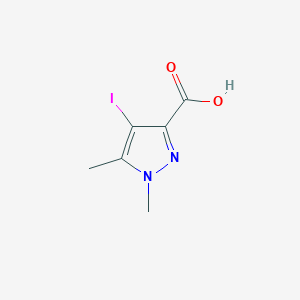

Molecular Structure Analysis

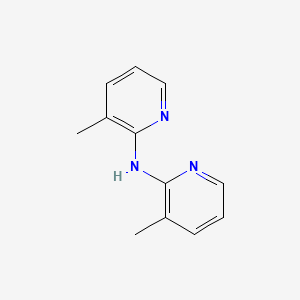

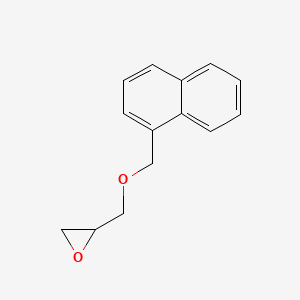

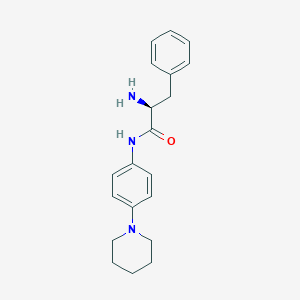

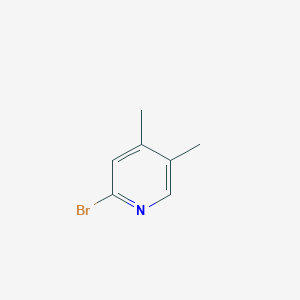

The molecular structure of 1-Naphthylmethyl glycidyl ether consists of a naphthalene ring attached to a glycidyl ether group . The average mass of the molecule is 200.233 Da, and the monoisotopic mass is 200.083725 Da .

Chemical Reactions Analysis

Ethers, including 1-Naphthylmethyl glycidyl ether, are known to undergo cleavage of the C–O bond when exposed to strong acids . The type of reaction (S N 2, S N 1, or E1) depends on the conditions and the substituents attached to the ether .

Physical And Chemical Properties Analysis

1-Naphthylmethyl glycidyl ether has a density of 1.2±0.1 g/cm3 . Its boiling point is 338.6±0.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.9±3.0 kJ/mol, and the flash point is 152.0±19.9 °C .

科学研究应用

Efficient Synthesis of Glyceryl Ethers

1-Naphthylmethyl glycidyl ether can be used in the synthesis of glyceryl ethers . The hydrolysis of hydrophobic glycidyl ethers in pressurized water media can afford the corresponding glyceryl ethers in good to excellent selectivity within several minutes without a catalyst .

Catalyst-Free Hydrolysis

The compound can be used in catalyst-free hydrolysis of glycidyl ethers in water media . This method allows hydrophobic glycidyl ethers to be converted selectively into corresponding glyceryl ethers without a catalyst within several minutes .

Nonionic Surfactants

Alkyl glyceryl ethers, which can be obtained from corresponding alkyl glycidyl ethers like 1-Naphthylmethyl glycidyl ether, are utilized as nonionic surfactants and have been widely applied to cosmetics, personal care, and household products .

Pharmaceutical Applications

Glyceryl ether and its derivatives are of great interest due to their pharmaceutical properties . They can be synthesized from glycidyl ethers like 1-Naphthylmethyl glycidyl ether .

Industrial Production

Direct hydrolysis of glycidyl ethers with water molecules has been suggested to solve problems related to purification and waste materials generated in industrial production .

Research in Control, Robotics, and Intelligent Systems

Although not directly related to the chemical compound, the term “CCRIS” is also associated with the International Conference on Control, Robotics, and Intelligent System (CCRIS) . This conference explores the development and implications in the related fields of Control, Robotics, and Intelligent Systems .

作用机制

Mode of Action

During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Action Environment

The action, efficacy, and stability of 1-Naphthylmethyl glycidyl ether can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in the ether . Additionally, the temperature and flow rate of the reaction environment can affect the synthesis of the compound .

未来方向

The use of a novel dual function three-channel membrane microreactor for the synthesis of 1-Naphthylmethyl glycidyl ether represents a promising direction for future research . This approach allows for the separation and reuse of the middle catalyst phase and continuous operation of the reactor, leading to high selectivity and yield .

属性

IUPAC Name |

2-(naphthalen-1-ylmethoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-7-14-11(4-1)5-3-6-12(14)8-15-9-13-10-16-13/h1-7,13H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITJBKAOHXETFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985602 | |

| Record name | 2-{[(Naphthalen-1-yl)methoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66931-57-5 | |

| Record name | Propane, 1-(1-naphthylmethoxy)-2,3-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066931575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Naphthalen-1-yl)methoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3055708.png)

![1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea](/img/structure/B3055727.png)